4-Bromo-1-butyl-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-butyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H12BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of 4-Bromo-1-butyl-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
One common synthetic route involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or a brominating agent.
Alkylation with butylamine: The 4-bromo-1H-pyrazole is then reacted with butylamine in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound.
Chemical Reactions Analysis
4-Bromo-1-butyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazoles and pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-butyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of biological processes and pathways, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 4-Bromo-1-butyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
4-Bromo-1-butyl-1H-pyrazol-3-amine can be compared to other pyrazole derivatives, such as:
4-Bromo-1H-pyrazole: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
1-Butyl-1H-pyrazole-3-amine:
Properties
IUPAC Name |
4-bromo-1-butylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBZWNSFWWYQSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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